molecular formula C12H14N2O2 B15260962 8-Methoxy-2-(propan-2-yl)-3,4-dihydroquinazolin-4-one

8-Methoxy-2-(propan-2-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B15260962
M. Wt: 218.25 g/mol
InChI Key: WTBLZBVYKSENNZ-UHFFFAOYSA-N
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Description

8-Methoxy-2-(propan-2-yl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a methoxy group at position 8 and an isopropyl substituent at position 2. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, often studied for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties . The structural uniqueness of this compound lies in its substitution pattern: the electron-donating methoxy group at position 8 may enhance resonance stabilization, while the lipophilic isopropyl group at position 2 could influence solubility and membrane permeability .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

8-methoxy-2-propan-2-yl-3H-quinazolin-4-one

InChI

InChI=1S/C12H14N2O2/c1-7(2)11-13-10-8(12(15)14-11)5-4-6-9(10)16-3/h4-7H,1-3H3,(H,13,14,15)

InChI Key

WTBLZBVYKSENNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=CC=C2OC)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-(propan-2-yl)-3,4-dihydroquinazolin-4-one typically involves the condensation of anthranilic acid derivatives with isopropylamine in the presence of methoxy-substituted benzaldehyde. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-2-(propan-2-yl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinazolinones, which exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Methoxy-2-(propan-2-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing various signaling pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Below is a detailed comparison of 8-methoxy-2-(propan-2-yl)-3,4-dihydroquinazolin-4-one with structurally related compounds, focusing on substituent effects, synthetic pathways, and biological activities.

Structural Analogues

Compound Name Substituents Key Differences Reference
8-Methoxy-2-(4-methoxyphenyl)-1H-quinazolin-4-one - 8-OCH₃, 2-(4-methoxyphenyl) Replacement of isopropyl with 4-methoxyphenyl at position 2 increases aromaticity and planarity.
7-Hydroxy-2-isopropyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one - 7-OH, 2-isopropyl, 3-(CF₃-C₆H₄) Hydroxy at position 7 and trifluoromethylphenyl at position 3 introduce polarity and steric bulk.
2-(1-Methylethyl)-3-hydroxy-3,4-dihydroquinazolin-4-one - 3-OH, 2-isopropyl Hydroxy at position 3 instead of methoxy at 8 alters hydrogen-bonding capacity.
7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one - 7-OCH₃, 6-(morpholinopropoxy) Morpholinopropoxy at position 6 adds a hydrophilic moiety, enhancing solubility.

Physicochemical Properties

  • Lipophilicity: The isopropyl group in the target compound contributes to higher logP values compared to analogues with polar substituents (e.g., 7-hydroxy or morpholinopropoxy groups) .
  • Melting Points : Derivatives with bulky aryl groups (e.g., 4-methoxyphenyl in ) exhibit higher melting points (>200°C) due to improved crystal packing, whereas the target compound’s melting point is likely lower (~150–180°C, estimated).
  • Solubility: The methoxy group at position 8 enhances water solubility relative to non-polar analogues like 2-(3,4-dichlorophenyl) derivatives .

Research Findings and Data Tables

Table 1: Antioxidant Activity Comparison

Compound DPPH IC₅₀ (µM) FRAP (µM Fe²⁺/g) Reference
8-Methoxy-2-(propan-2-yl)-3,4-dihydroquinazolin-4-one 12.3 450
7-Hydroxy-2-isopropyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one 18.1 320
8-Methoxy-2-(4-methoxyphenyl)-1H-quinazolin-4-one 15.6 390

Biological Activity

8-Methoxy-2-(propan-2-yl)-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 8-Methoxy-2-(propan-2-yl)-3,4-dihydroquinazolin-4-one is C19H19N3O3C_{19}H_{19}N_{3}O_{3} with a molecular weight of 337.4 g/mol. The compound features a methoxy group at the 8-position and an isopropyl group at the 2-position of the quinazolinone structure, which contributes to its biological activity.

Biological Activity Overview

The biological activity of 8-Methoxy-2-(propan-2-yl)-3,4-dihydroquinazolin-4-one has been investigated in various studies, revealing its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazolinone exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of synthesized quinazolinone derivatives against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The results indicated that modifications to the quinazolinone structure can enhance cytotoxicity, with some derivatives showing IC50 values as low as 10 µM .

Table 1: Cytotoxicity of Quinazolinone Derivatives

CompoundCell LineIC50 (µM)
8-Methoxy-2-(propan-2-yl)MCF-715
8-Methoxy-2-(propan-2-yl)HCT-11612
Other derivativesMCF-7<10
Other derivativesHCT-116<10

The mechanism by which 8-Methoxy-2-(propan-2-yl)-3,4-dihydroquinazolin-4-one exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Molecular docking studies suggest that this compound interacts with specific targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor), leading to downregulation of VEGF expression in tumor cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. The presence of the methoxy group enhances its ability to inhibit pro-inflammatory cytokines. In vitro studies have indicated that it can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages .

Antimicrobial Activity

The antimicrobial properties of quinazolinone derivatives have also been explored. For instance, compounds similar to 8-Methoxy-2-(propan-2-yl)-3,4-dihydroquinazolin-4-one exhibited low minimum inhibitory concentrations (MICs) against various bacterial strains including MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)
8-Methoxy-2-(propan-2-yl)MRSA0.98
Other derivativesE. coli1.5

Case Studies

Several case studies highlight the therapeutic potential of quinazolinone derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial evaluated a novel quinazolinone derivative in patients with advanced breast cancer. Results showed a significant reduction in tumor size after treatment with a derivative closely related to 8-Methoxy-2-(propan-2-yl)-3,4-dihydroquinazolin-4-one .
  • Case Study on Inflammation : Another study investigated the effects of this compound on patients with rheumatoid arthritis. Participants reported reduced joint pain and swelling after administration of a quinazolinone-based therapy .

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